![molecular formula C24H29FN4O4 B2963668 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 896360-41-1](/img/structure/B2963668.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C24H29FN4O4 and its molecular weight is 456.518. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma-1 Receptor Ligands
Research has demonstrated the synthesis and evaluation of compounds related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide, focusing on their affinity for sigma-1 receptors. These receptors are implicated in several neurological processes, and ligands with selective affinity have therapeutic potential in neurodegenerative diseases and psychiatric disorders. One study reported the development of highly potent sigma-1 receptor ligands, indicating structural features crucial for optimal receptor affinity and selectivity over sigma-2 receptors. This research points towards the potential use of such compounds in developing imaging tools for neurodegenerative diseases, as evidenced by a candidate's successful in vivo evaluation as a positron emission tomography (PET) radiotracer in neurodegenerative processes (Moussa et al., 2010).
Antipsychotic Agents
Compounds structurally similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide have been evaluated for their potential as antipsychotic agents. One study involved the synthesis and assessment of N-aryl-N'-benzylpiperazines, revealing their high affinity for D2, 5-HT1A, and alpha 1-adrenergic receptors. Such compounds, with specific structural modifications, have shown promising biological activity and receptor affinity, underscoring their potential in developing new treatments for psychotic disorders (Reitz et al., 1995).
Antimicrobial Agents
The synthesis and characterization of derivatives related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide have also been explored for their antimicrobial properties. A study focusing on 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives revealed significant antibacterial activities, offering insights into their potential application as antimicrobial agents (Rameshkumar et al., 2003).
Fluorescent Logic Gates
Moreover, the development of fluorescent logic gates utilizing compounds structurally related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide has been reported. These compounds, designed with a fluorophore-spacer-receptor format, exhibit properties that allow for the reconfiguration of fluorescent logic gates by altering solvent polarity, demonstrating their potential utility in probing cellular microenvironments (Gauci & Magri, 2022).
Propiedades
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-3-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-18(25)5-7-19/h3-8,14,20H,2,9-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHYRXDNAPUHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

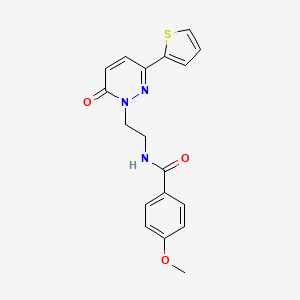
![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)
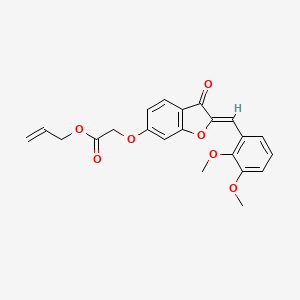
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
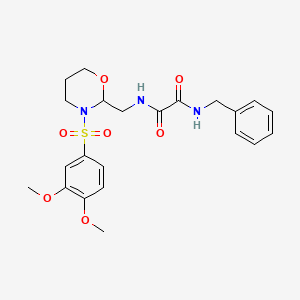
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)
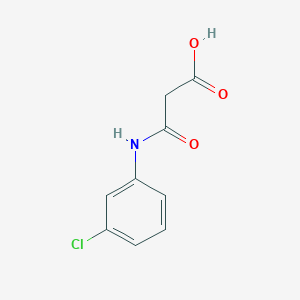

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)
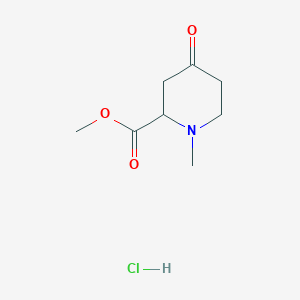
![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)
